molecular formula C11H15NO3 B12639054 6-Methyl-3-[(2-methylpropyl)oxy]-2-pyridinecarboxylic acid

6-Methyl-3-[(2-methylpropyl)oxy]-2-pyridinecarboxylic acid

Cat. No.: B12639054
M. Wt: 209.24 g/mol
InChI Key: BQMSWLPICWOYMQ-UHFFFAOYSA-N
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Description

6-Methyl-3-[(2-methylpropyl)oxy]-2-pyridinecarboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by a pyridine ring substituted with a carboxylic acid group, a methyl group, and an isobutyl group attached through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-[(2-methylpropyl)oxy]-2-pyridinecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methyl-2-pyridinecarboxylic acid and 2-methylpropanol.

    Esterification: The carboxylic acid group of 6-methyl-2-pyridinecarboxylic acid is esterified with 2-methylpropanol in the presence of a strong acid catalyst such as sulfuric acid.

    Etherification: The ester is then subjected to etherification using a suitable base like sodium hydride to form the desired ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for etherification.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-Methyl-3-[(2-methylpropyl)oxy]-2-pyridinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 6-Methyl-3-[(2-methylpropyl)oxy]-2-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-pyridinecarboxylic acid: Lacks the isobutyl ether group, leading to different chemical and biological properties.

    3-[(2-Methylpropyl)oxy]-2-pyridinecarboxylic acid: Similar structure but without the methyl group on the pyridine ring.

    2-Pyridinecarboxylic acid: Basic structure without any substituents, used as a reference compound.

Uniqueness

6-Methyl-3-[(2-methylpropyl)oxy]-2-pyridinecarboxylic acid is unique due to the presence of both a methyl group and an isobutyl ether group on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

6-methyl-3-(2-methylpropoxy)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H15NO3/c1-7(2)6-15-9-5-4-8(3)12-10(9)11(13)14/h4-5,7H,6H2,1-3H3,(H,13,14)

InChI Key

BQMSWLPICWOYMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)OCC(C)C)C(=O)O

Origin of Product

United States

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